Cas no 1545873-66-2 (3-cyano-4-nitrobenzene-1-sulfonyl chloride)

3-cyano-4-nitrobenzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- Benzenesulfonyl chloride, 3-cyano-4-nitro-
- 3-cyano-4-nitrobenzene-1-sulfonyl chloride
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- インチ: 1S/C7H3ClN2O4S/c8-15(13,14)6-1-2-7(10(11)12)5(3-6)4-9/h1-3H
- InChIKey: YEQIEZRZRWLUFS-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC=C([N+]([O-])=O)C(C#N)=C1
3-cyano-4-nitrobenzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-139037-10.0g |
3-cyano-4-nitrobenzene-1-sulfonyl chloride |
1545873-66-2 | 10.0g |
$2438.0 | 2023-02-15 | ||
Enamine | EN300-139037-2500mg |
3-cyano-4-nitrobenzene-1-sulfonyl chloride |
1545873-66-2 | 2500mg |
$1531.0 | 2023-09-30 | ||
Enamine | EN300-139037-1000mg |
3-cyano-4-nitrobenzene-1-sulfonyl chloride |
1545873-66-2 | 1000mg |
$739.0 | 2023-09-30 | ||
Enamine | EN300-139037-5.0g |
3-cyano-4-nitrobenzene-1-sulfonyl chloride |
1545873-66-2 | 5.0g |
$1939.0 | 2023-02-15 | ||
Enamine | EN300-139037-1.0g |
3-cyano-4-nitrobenzene-1-sulfonyl chloride |
1545873-66-2 | 1.0g |
$739.0 | 2023-02-15 | ||
Enamine | EN300-139037-2.5g |
3-cyano-4-nitrobenzene-1-sulfonyl chloride |
1545873-66-2 | 2.5g |
$1531.0 | 2023-02-15 | ||
Enamine | EN300-139037-10000mg |
3-cyano-4-nitrobenzene-1-sulfonyl chloride |
1545873-66-2 | 10000mg |
$2438.0 | 2023-09-30 | ||
Enamine | EN300-139037-5000mg |
3-cyano-4-nitrobenzene-1-sulfonyl chloride |
1545873-66-2 | 5000mg |
$1939.0 | 2023-09-30 |
3-cyano-4-nitrobenzene-1-sulfonyl chloride 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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2. Back matter
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
3-cyano-4-nitrobenzene-1-sulfonyl chlorideに関する追加情報
3-Cyano-4-Nitrobenzene-1-Sulfonyl Chloride (CAS No. 1545873-66-2)
3-Cyano-4-Nitrobenzene-1-Sulfonyl Chloride, also known by its CAS registry number 1545873-66-2, is a highly reactive aromatic compound with significant applications in organic synthesis. This compound is characterized by its sulfonyl chloride group attached to a benzene ring, which is further substituted with a cyano group at the 3-position and a nitro group at the 4-position. The combination of these functional groups makes it a versatile building block in various chemical reactions, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The structure of 3-Cyano-4-Nitrobenzene-1-Sulfonyl Chloride is notable for its electron-withdrawing groups. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it an excellent substrate for nucleophilic aromatic substitution reactions. The cyano (-CN) and nitro (-NO₂) groups further enhance the reactivity of the molecule by withdrawing electron density from the aromatic ring through resonance and inductive effects. This unique combination of functional groups allows for precise control over the regioselectivity and reactivity in various synthetic transformations.
Recent studies have highlighted the role of 3-Cyano-4-Nitrobenzene-1-Sulfonyl Chloride in the development of novel heterocyclic compounds. Researchers have utilized this compound as a key intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating infectious diseases and cancer. Its ability to undergo multiple reaction pathways, such as nucleophilic substitution, coupling reactions, and cyclization processes, has made it an invaluable tool in modern organic chemistry.
In terms of physical properties, 3-Cyano-4-Nitrobenzene-1-Sulfonyl Chloride is typically a crystalline solid with a melting point around 120°C. It is sparingly soluble in common organic solvents like dichloromethane and diethyl ether but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in both solution-phase and solid-phase synthesis techniques.
The synthesis of 3-Cyano-4-Nitrobenzene-1-Sulfonyl Chloride involves a multi-step process that typically begins with the preparation of the corresponding benzene sulfonic acid derivative. This is followed by chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the sulfonyl chloride group. The cyano and nitro substituents are introduced via electrophilic substitution reactions under controlled conditions to ensure regioselectivity.
One of the most promising applications of 3-Cyano-4-Nitrobenzene-1-Sulfonyl Chloride lies in its use as an electrophilic agent in Suzuki-Miyaura coupling reactions. Recent advancements in catalytic systems have enabled the efficient coupling of this compound with boronic acids to form biaryl structures, which are critical components in many pharmaceutical agents. Additionally, its reactivity towards Grignard reagents and organometallic compounds has opened new avenues for constructing complex molecular frameworks.
In conclusion, 3-Cyano-4-Nitrobenzene-1-Sulfonyl Chloride (CAS No. 1545873-66-2) is a highly functionalized aromatic compound with diverse applications in organic synthesis. Its unique combination of electron-withdrawing groups makes it an ideal substrate for various chemical transformations, contributing significantly to the development of advanced materials and bioactive molecules. As research continues to uncover new reaction pathways and applications, this compound will undoubtedly remain a cornerstone in modern chemical synthesis.
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